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Compound of Interest

Compound Name:
Methyl 2-azaadamantane-5-

carboxylate hydrochloride

CAS No.: 1389264-13-4

Cat. No.: B1406589

Get Quote

Executive Summary
Azaadamantanes—adamantane derivatives where carbon bridgeheads or bridges are replaced

by nitrogen—are critical scaffolds in drug discovery (e.g., antiviral channel blockers) and

organocatalysis (e.g., AZADO). Their rigid, spherical cage structure imparts unique lipophilicity

and metabolic stability.

This guide objectively compares the spectroscopic signatures of the primary isomers: 1-

azaadamantane, 2-azaadamantane, 1,3-diazaadamantane, and 1,3,5,7-tetraazaadamantane

(Hexamethylenetetramine/HMTA). It focuses on how symmetry degradation from

to

dictates spectral complexity, providing a self-validating roadmap for structural identification.

Structural & Symmetry Analysis
The spectroscopic distinctiveness of azaadamantanes is governed strictly by their molecular

point groups. As nitrogen atoms replace carbons, the high symmetry of the parent adamantane
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cage breaks down, increasing the number of unique NMR environments.

Symmetry Descent & Signal Count
The following diagram illustrates the hierarchy of symmetry and its direct impact on

C NMR signal multiplicity.

Spectroscopic Complexity

Adamantane (C10H16)
Point Group: Td
13C Signals: 2

1,3,5,7-Tetraazaadamantane
(Urotropine)

Point Group: Td
13C Signals: 1

 4 x CH -> N Substitution
(High Symmetry Retained)

1-Azaadamantane
Point Group: C3v

13C Signals: 3

 1 x CH -> N Substitution
(Symmetry Reduced)

2-Azaadamantane
Point Group: Cs
13C Signals: 5+

 Isomeric Shift
(Bridgehead -> Bridge)

Single Peak (Td) Multiple Peaks (Cs)

Click to download full resolution via product page

Figure 1: Symmetry degradation map showing the inverse relationship between nitrogen

substitution symmetry and NMR signal complexity.

Spectroscopic Comparison Matrix
The table below synthesizes the key spectral and physicochemical differences. Note the

dramatic shift in basicity (pKa) and NMR complexity between the isomers.
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Feature
1,3,5,7-

Tetraazaadamantan

e (HMTA)

1-Azaadamantane 2-Azaadamantane

Symmetry (Tetrahedral) (Pyramidal) (Plane)

H NMR Signals
1 Singlet (All CH₂

equiv.)

3 Multiplets (

protons)

Complex (Multiple

split signals)

C NMR Signals 1 Singlet (~72 ppm)
3 Signals (C2, C3, C4

types)

5+ Signals (Due to

lower symmetry)

Basicity (pKa) 5.1 (Weak Base) ~11.0 (Strong Base) ~10.5 (Strong Base)

IR Signature
Strong C-N stretch

(1000-1200 cm⁻¹)

C-N stretch + Cage

breathing

N-H stretch (if

secondary amine)

Primary Use
Synthesis precursor,

antibacterial

Channel blocker

scaffold

Catalyst precursor

(AZADO)

Key Spectroscopic Insights
HMTA (The Standard): Due to

symmetry, HMTA appears as a single singlet in both

H (~4.7 ppm) and

C (~72 ppm) NMR. This makes it an excellent internal standard or "clean" starting material.

1-Azaadamantane: The introduction of one nitrogen at the bridgehead (position 1) creates a

axis.[1]

-Carbons (C2, C8, C9): Deshielded by nitrogen (~50-60 ppm).

-Carbons (C4, C6, C10): Shielded relative to

.

-Carbons (C3, C5, C7): Bridgeheads.
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2-Azaadamantane: The nitrogen is at a bridge position (secondary amine). The symmetry is

low (

), resulting in a distinctively complex spectrum compared to the 1-isomer. It typically shows
an N-H stretch in IR (~3300 cm⁻¹) which 1-aza (tertiary amine) lacks.

Detailed Experimental Protocols
These protocols are designed to be self-validating. If the spectroscopic data does not match

the "Validation Checkpoints," the synthesis has failed or the product is impure.

Protocol A: Synthesis of 2-Azaadamantane (The
"Missing" Isomer)
Context: Unlike 1-azaadamantane, the 2-isomer is difficult to access directly. This modern

protocol utilizes a reductive amination strategy.

Reagents:

Bicyclo[3.3.1]nonane-3,7-dione (Precursor)

Ammonium Acetate (

)

Sodium Cyanoborohydride (

)

Methanol (Solvent)[2]

Step-by-Step Workflow:

Dissolution: Dissolve bicyclo[3.3.1]nonane-3,7-dione (1.0 eq) in dry methanol (0.5 M).

Imine Formation: Add

(10.0 eq) and stir at room temperature for 2 hours. Mechanism: Formation of the transient
iminium species.
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Reduction: Cool to 0°C. Slowly add

(2.0 eq). Allow to warm to RT and stir for 16 hours.

Quench & Extraction: Acidify with 1M HCl (to pH 2) to hydrolyze excess imine/boron

complexes. Wash with ether (removes non-basic impurities). Basify aqueous layer with

NaOH (to pH 12). Extract with DCM.

Purification: Dry organic layer (

) and concentrate. Purify via sublimation or column chromatography (DCM/MeOH/NH4OH).

Validation Checkpoints:

IR: Appearance of sharp N-H stretch at ~3300 cm⁻¹.

MS: Molecular ion

.

C NMR: Must show >3 signals (confirming loss of

symmetry characteristic of 1-aza).

Protocol B: Rapid Identification of HMTA (Reference
Standard)
Context: HMTA is often a contaminant in aza-synthesis or a starting material.

Workflow:

Sample Prep: Dissolve 10 mg in

or

.

Acquisition: Run a standard 16-scan

H NMR.
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Analysis: Look for a single sharp singlet at

4.7 ppm (

).

Pass Criteria: No other aliphatic peaks.

Fail Criteria: Splitting or multiple peaks indicate hydrolysis to formaldehyde/ammonia or

ring opening.

Performance in Drug Discovery: Basicity &
Lipophilicity[3]
For drug development professionals, the choice of isomer dictates the pharmacokinetic profile.

Basicity (pKa)
1-Azaadamantane (pKa ~11.0): The bridgehead nitrogen is pyramidal but not bridgehead-

constrained in a way that prevents inversion/protonation (unlike amides). It behaves as a

standard, bulky tertiary amine. It is highly protonated at physiological pH (7.4), making it a

cation in biological systems (good for ion channel blocking).

HMTA (pKa 5.1): The inductive withdrawal from three other nitrogen atoms significantly

reduces the lone pair availability. It is largely neutral at physiological pH, affecting its

distribution and solubility compared to the mono-aza analogs.

Lipophilicity
The replacement of CH with N lowers the LogP (lipophilicity) relative to adamantane.

Adamantane: LogP ~ 4.2 (Highly lipophilic, crosses BBB easily but poor solubility).

1-Azaadamantane: LogP ~ 2.5 (Improved water solubility, still BBB permeable).

HMTA: LogP ~ -1.2 (Highly water soluble, rapid renal clearance).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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